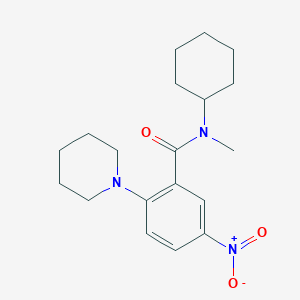![molecular formula C16H12Cl3NO B4169095 2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B4169095.png)
2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide
説明
2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide, also known as CP-47,497, is a synthetic cannabinoid that was first developed in the 1980s. It is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC), and acts on the same receptors in the brain. CP-47,497 has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide acts on the same receptors in the brain as THC, specifically the cannabinoid CB1 receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of marijuana.
Biochemical and Physiological Effects:
2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to decrease pain and inflammation, as well as inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide in lab experiments is its structural similarity to THC, which allows for the study of the endocannabinoid system and its interactions with cannabinoids. However, one limitation is that 2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in marijuana.
将来の方向性
There are several areas of future research that could be explored with 2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide. One potential direction is the development of novel therapeutics based on its anti-inflammatory and anti-cancer properties. Another direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to understand the interactions between 2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide and other compounds in marijuana, and how these interactions contribute to the overall effects of the plant.
科学的研究の応用
2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has also been investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and anti-cancer agent.
特性
IUPAC Name |
2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-13-7-3-1-6-11(13)15(21)20-14-8-4-2-5-10(14)12-9-16(12,18)19/h1-8,12H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETJHIFXVOJGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4169012.png)
![1-(3-chlorophenyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4169015.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169021.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4169022.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4169029.png)
![ethyl 4-{N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4169039.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)propanamide](/img/structure/B4169041.png)

![2-chloro-N-[2-(3-phenoxyphenoxy)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4169068.png)
![N-(4-{2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B4169076.png)
![N-[1-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169080.png)

![4-[allyl(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4169108.png)
![N-[4-({[1-methyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4169110.png)